molecular formula C23H20N2O4S B2848362 4-benzyl-7-hydroxy-N-(4-methoxy-2-methylphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide CAS No. 1251688-24-0

4-benzyl-7-hydroxy-N-(4-methoxy-2-methylphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide

Cat. No.: B2848362
CAS No.: 1251688-24-0
M. Wt: 420.48
InChI Key: YJFPNNHUVHZOKC-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

4-benzyl-7-hydroxy-N-(4-methoxy-2-methylphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-benzyl-7-hydroxy-N-(4-methoxy-2-methylphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds to 4-benzyl-7-hydroxy-N-(4-methoxy-2-methylphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide include other thieno[3,2-b]pyridine derivatives and compounds with similar functional groupsThe uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications .

Biological Activity

4-benzyl-7-hydroxy-N-(4-methoxy-2-methylphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a thieno[3,2-b]pyridine derivative that has garnered attention in the scientific community for its potential biological activities. This compound is being investigated for various pharmacological properties, particularly its antimicrobial and anticancer effects.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

PropertyDescription
IUPAC Name 4-benzyl-7-hydroxy-N-(4-methoxy-2-methylphenyl)-5-oxothieno[3,2-b]pyridine-6-carboxamide
Molecular Formula C23H20N2O4S
CAS Number 1251688-24-0

The compound features a thieno[3,2-b]pyridine core, which is known for its diverse biological activities due to its ability to interact with various molecular targets.

The biological activity of this compound is largely attributed to its structural features that allow it to interact with specific enzymes or receptors. The hydroxyl group at position 7 may enhance its binding affinity to biological targets, potentially leading to the inhibition of certain enzymatic activities or modulation of receptor functions.

Antimicrobial Activity

Recent studies have indicated that thieno[3,2-b]pyridine derivatives exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. The presence of the methoxy group in the structure has been linked to enhanced antibacterial activity against pathogens such as E. coli and S. aureus .
  • Antifungal Activity : The compound has also been evaluated for antifungal properties, demonstrating activity against fungi like Candida albicans. The structure-activity relationship (SAR) studies suggest that modifications in the functional groups can lead to improved antifungal efficacy .

Anticancer Activity

Research indicates that thieno[3,2-b]pyridine derivatives possess anticancer properties:

  • Cell Line Studies : In vitro studies have demonstrated that these compounds can inhibit the proliferation of cancer cell lines such as HeLa and MCF-7. The mechanism involves induction of apoptosis and cell cycle arrest .
  • In Vivo Studies : Animal model studies are necessary to evaluate the therapeutic potential of this compound in cancer treatment. Preliminary data suggest promising results in reducing tumor size and improving survival rates in treated subjects .

Case Studies

Several case studies have highlighted the biological activities of thieno[3,2-b]pyridine derivatives:

  • Case Study 1 : A study published in a peer-reviewed journal reported the synthesis and evaluation of a series of thieno[3,2-b]pyridine derivatives for their antimicrobial activity. The lead compound exhibited an MIC (Minimum Inhibitory Concentration) value significantly lower than standard antibiotics .
  • Case Study 2 : Another investigation focused on the anticancer effects of a related compound in vivo, demonstrating a reduction in tumor growth by approximately 50% compared to control groups .

Properties

IUPAC Name

4-benzyl-7-hydroxy-N-(4-methoxy-2-methylphenyl)-5-oxothieno[3,2-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S/c1-14-12-16(29-2)8-9-17(14)24-22(27)19-20(26)21-18(10-11-30-21)25(23(19)28)13-15-6-4-3-5-7-15/h3-12,26H,13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFPNNHUVHZOKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)C2=C(C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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